molecular formula C30H28N4O3S B2548847 N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034584-42-2

N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2548847
CAS RN: 2034584-42-2
M. Wt: 524.64
InChI Key: KRYNDCFLBDPGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

A study investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine for potential anticonvulsant activity. The molecular-docking method predicted the highest affinity for compounds with 4-bromophenyl substituents. In vivo studies using a pentylenetetrazole-induced seizure model in rats revealed moderate anticonvulsant activity. One derivative, 4-bromophenyl acetamide, significantly extended the latency period and reduced the duration and severity of seizures, highlighting the anticonvulsant potential of these compounds (Severina et al., 2020).

Diagnostic Imaging

Another research focused on the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selective ligands of the translocator protein (18 kDa), useful in diagnostic imaging. One compound, DPA-714, was designed with a fluorine atom, facilitating labelling with fluorine-18 for in vivo imaging using positron emission tomography. This demonstrates the application of these compounds in advanced diagnostic imaging techniques (Dollé et al., 2008).

Structural Analysis

The synthesis and X-ray structure determination of derivatives, such as N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[l,2-a]pyrimidin-6-yl-idene)acetamide, were examined. This research contributes to the understanding of the structural characteristics of these compounds, which is crucial for their application in various scientific fields (Banfield et al., 1987).

Antifungal Effects

A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives containing a heterocyclic compound showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This indicates the potential use of these compounds in developing antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-4-37-23-13-11-22(12-14-23)34-29(36)28-27(24(17-31-28)21-8-6-5-7-9-21)33-30(34)38-18-26(35)32-25-15-10-19(2)16-20(25)3/h5-17,31H,4,18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYNDCFLBDPGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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